![molecular formula C16H11ClN2O2S2 B4263857 5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B4263857.png)
5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide
Overview
Description
5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide is a chemical compound with the molecular formula C18H11ClN2O2S2. It is also known as CBTF and belongs to the family of bithiophene derivatives. The compound has gained significant attention due to its potential applications in scientific research, particularly in the field of organic electronics and materials science.
Mechanism of Action
The mechanism of action of CBTF is not well understood. However, it is believed that the compound interacts with the active sites of enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
CBTF has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CBTF is its high purity and stability, making it easy to handle and use in lab experiments. However, one of the limitations of CBTF is its relatively low solubility in common organic solvents, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of CBTF in scientific research. One potential area of application is in the development of organic photovoltaics, where CBTF could be used as a building block for the synthesis of new materials with improved properties. Additionally, CBTF could also be used in the development of new drug candidates for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of CBTF in these areas.
Scientific Research Applications
CBTF has shown potential applications in the field of organic electronics, particularly in the development of organic semiconductors and organic field-effect transistors (OFETs). It has been reported that CBTF exhibits a high charge carrier mobility and good stability, making it a promising candidate for use in electronic devices.
properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c17-10-5-3-9(4-6-10)15(21)19-16-13(14(18)20)11(8-23-16)12-2-1-7-22-12/h1-8H,(H2,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHRKMRJKKGOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(4-Chlorobenzamido)-2,3'-bithiophene-4'-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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